molecular formula C11H9ClN2O2 B14192543 Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate CAS No. 919354-28-2

Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate

Cat. No.: B14192543
CAS No.: 919354-28-2
M. Wt: 236.65 g/mol
InChI Key: ZASRKVKTLMBMAH-UHFFFAOYSA-N
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Description

Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a chloro substituent, a cyano group, and a carboxylate group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor, followed by chlorination, cyanation, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxamide
  • Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid
  • Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxaldehyde

Uniqueness

Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the chloro, cyano, and carboxylate groups provide sites for further chemical modifications and interactions.

Properties

CAS No.

919354-28-2

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16-8-2-3-8)4-7(5-13)10(12)14-6/h4,8H,2-3H2,1H3

InChI Key

ZASRKVKTLMBMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC2CC2

Origin of Product

United States

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